8-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline
Overview
Description
8-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline is a chemical compound with the CAS Number: 64230-25-7 and a linear formula of C12H14BRN . It has a molecular weight of 252.15 .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C12H14BrN/c13-11-6-5-9-3-1-7-14-8-2-4-10(11)12(9)14/h5-6H,1-4,7-8H2 .Scientific Research Applications
Chemical Research
This compound, with the CAS Number: 64230-25-7 and Molecular Weight: 252.15, is often used in chemical research . It’s a heteromolecule with the formula C12H14BRN .
Biomolecule-Ligand Complexes
The compound could potentially be used in the study of biomolecule-ligand complexes . These are complexes formed between a biomolecule (like a protein or DNA) and a ligand (a molecule that binds to the biomolecule). This is a crucial area of study in drug design and biochemistry.
Free Energy Calculations
This compound could be used in free energy calculations . Free energy calculations are important in various fields of research, including thermodynamics and biochemistry, as they help predict the behavior of systems in equilibrium.
Structure-Based Drug Design
The compound could potentially be used in structure-based drug design . This is a method used in drug discovery where the 3D structure of a protein is used to help design drugs that will bind to it.
Refinement of X-ray Crystal Complexes
This compound could be used in the refinement of X-ray crystal complexes . This involves using X-ray crystallography to determine the atomic and molecular structure of a crystal, which can then be refined to improve the accuracy of the structure.
Safety and Hazards
Mechanism of Action
Pharmacokinetics
Given its molecular weight of 25215 , it is likely that the compound is absorbed and distributed throughout the body
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. For instance, the compound is recommended to be stored at 0-8°C , suggesting that it may be sensitive to temperature.
properties
IUPAC Name |
6-bromo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN/c13-11-6-5-9-3-1-7-14-8-2-4-10(11)12(9)14/h5-6H,1-4,7-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYPIIPRJQKGSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=C(C=C2)Br)CCCN3C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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